Cas no 1782796-74-0 ([3-(Methoxymethyl)pyridin-4-yl]methanamine)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1782796-74-0x500.png)
[3-(Methoxymethyl)pyridin-4-yl]methanamine 化学的及び物理的性質
名前と識別子
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- 1782796-74-0
- [3-(Methoxymethyl)pyridin-4-yl]methanamine
- EN300-6759771
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- インチ: 1S/C8H12N2O/c1-11-6-8-5-10-3-2-7(8)4-9/h2-3,5H,4,6,9H2,1H3
- InChIKey: OWBJQCVCXCIDGY-UHFFFAOYSA-N
- ほほえんだ: O(C)CC1C=NC=CC=1CN
計算された属性
- せいみつぶんしりょう: 152.094963011g/mol
- どういたいしつりょう: 152.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 48.1Ų
[3-(Methoxymethyl)pyridin-4-yl]methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6759771-2.5g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95.0% | 2.5g |
$3988.0 | 2025-03-13 | |
Enamine | EN300-6759771-0.05g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95.0% | 0.05g |
$541.0 | 2025-03-13 | |
Enamine | EN300-6759771-0.25g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95.0% | 0.25g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-6759771-1.0g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95.0% | 1.0g |
$2035.0 | 2025-03-13 | |
Enamine | EN300-6759771-5.0g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95.0% | 5.0g |
$5900.0 | 2025-03-13 | |
1PlusChem | 1P0286TR-5g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95% | 5g |
$7355.00 | 2023-12-20 | |
1PlusChem | 1P0286TR-2.5g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95% | 2.5g |
$4991.00 | 2023-12-20 | |
1PlusChem | 1P0286TR-10g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95% | 10g |
$10876.00 | 2023-12-20 | |
Aaron | AR028723-10g |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95% | 10g |
$12055.00 | 2023-12-15 | |
1PlusChem | 1P0286TR-100mg |
[3-(methoxymethyl)pyridin-4-yl]methanamine |
1782796-74-0 | 95% | 100mg |
$935.00 | 2024-06-18 |
[3-(Methoxymethyl)pyridin-4-yl]methanamine 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
[3-(Methoxymethyl)pyridin-4-yl]methanamineに関する追加情報
Introduction to [3-(Methoxymethyl)pyridin-4-yl]methanamine (CAS No. 1782796-74-0)
[3-(Methoxymethyl)pyridin-4-yl]methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1782796-74-0, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a [3-(Methoxymethyl)pyridin-4-yl] moiety in its molecular structure suggests a high degree of versatility, making it a valuable candidate for various chemical modifications and biological studies.
The compound's structure consists of a pyridine ring substituted with a [methoxymethyl] group at the 3-position and an amine group at the 4-position. This specific arrangement not only contributes to its chemical reactivity but also opens up possibilities for its use in designing novel pharmacophores. The pyridine ring is a well-known scaffold in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Recent research has highlighted the importance of [3-(Methoxymethyl)pyridin-4-yl]methanamine in the development of new therapeutic agents. Studies have demonstrated its potential role as an intermediate in the synthesis of more complex molecules, particularly those targeting neurological and cardiovascular diseases. The compound's ability to serve as a building block for larger structures is attributed to its reactive amine and methoxymethyl groups, which can undergo various chemical transformations such as nucleophilic substitution, condensation reactions, and coupling processes.
One of the most promising applications of [3-(Methoxymethyl)pyridin-4-yl]methanamine is in the field of neuropharmacology. Researchers have been exploring its derivatives as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The pyridine moiety's interaction with neurotransmitter receptors and enzymes has been a focal point in these studies. Additionally, the compound's methoxymethyl group provides a site for further functionalization, allowing scientists to tailor its properties for specific biological activities.
In synthetic chemistry, [3-(Methoxymethyl)pyridin-4-yl]methanamine has been utilized as a key intermediate in the preparation of more complex heterocyclic compounds. Its structural features make it an ideal candidate for constructing nitrogen-containing heterocycles, which are prevalent in many bioactive natural products and pharmaceuticals. The compound's reactivity has been leveraged to develop novel synthetic routes that enhance efficiency and yield in drug synthesis.
The pharmacological properties of [3-(Methoxymethyl)pyridin-4-yl]methanamine have also been investigated in vitro and in vivo. Preliminary studies have shown that certain derivatives exhibit significant biological activity, including anti-inflammatory, antioxidant, and antimicrobial effects. These findings have spurred further research into optimizing the compound's structure to enhance its therapeutic potential. The use of computational methods and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly identify promising derivatives.
The industrial significance of [3-(Methoxymethyl)pyridin-4-yl]methanamine cannot be overstated. Its role as a versatile intermediate has made it a valuable asset for pharmaceutical companies looking to develop new drugs efficiently. The ability to modify its structure allows for the creation of a wide range of derivatives with tailored properties, making it an indispensable tool in drug discovery programs. As research continues to uncover new applications for this compound, its importance in the pharmaceutical industry is expected to grow.
Future directions in the study of [3-(Methoxymethyl)pyridin-4-yl]methanamine include exploring its role in emerging therapeutic areas such as oncology and immunology. The compound's structural features make it well-suited for developing targeted therapies that interact with specific cancer cells or modulate immune responses. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic methods for producing this compound, reducing environmental impact while maintaining high yields.
In conclusion, [3-(Methoxymethyl)pyridin-4-yl]methanamine (CAS No. 1782796-74-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing complex bioactive molecules. As ongoing research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in the future of medicine.
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